molecular formula C11H6ClF2NO3 B11846074 7-Chloro-6-(difluoromethoxy)quinoline-3-carboxylic acid

7-Chloro-6-(difluoromethoxy)quinoline-3-carboxylic acid

Cat. No.: B11846074
M. Wt: 273.62 g/mol
InChI Key: SYERMEUHRXXBHG-UHFFFAOYSA-N
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Description

7-Chloro-6-(difluoromethoxy)quinoline-3-carboxylic acid is a quinoline derivative known for its significant applications in medicinal chemistry. This compound is characterized by the presence of a chloro group at the 7th position, a difluoromethoxy group at the 6th position, and a carboxylic acid group at the 3rd position of the quinoline ring. It is often used as an intermediate in the synthesis of various pharmaceuticals, particularly those with antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-(difluoromethoxy)quinoline-3-carboxylic acid typically involves multiple steps starting from readily available precursors. One common method involves the reaction of 2,4-dichloro-5-fluorobenzoylacetate with ethyl 2,4-dichloro-5-fluorobenzoylacetate to form the intermediate, which is then cyclized to yield the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents like toluene and p-toluenesulfonic acid is common to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-(difluoromethoxy)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The chloro and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

7-Chloro-6-(difluoromethoxy)quinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: This compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It is an intermediate in the synthesis of antibacterial agents, particularly fluoroquinolones.

    Industry: Used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 7-Chloro-6-(difluoromethoxy)quinoline-3-carboxylic acid is primarily related to its role as an intermediate in the synthesis of fluoroquinolone antibiotics. These antibiotics work by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The inhibition of these enzymes leads to the disruption of bacterial DNA processes, ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-6-(difluoromethoxy)quinoline-3-carboxylic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties and reactivity compared to other quinoline derivatives. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C11H6ClF2NO3

Molecular Weight

273.62 g/mol

IUPAC Name

7-chloro-6-(difluoromethoxy)quinoline-3-carboxylic acid

InChI

InChI=1S/C11H6ClF2NO3/c12-7-3-8-5(2-9(7)18-11(13)14)1-6(4-15-8)10(16)17/h1-4,11H,(H,16,17)

InChI Key

SYERMEUHRXXBHG-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=CC2=NC=C1C(=O)O)Cl)OC(F)F

Origin of Product

United States

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